molecular formula C16H19N3O4S2 B2880713 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 938954-23-5

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B2880713
CAS No.: 938954-23-5
M. Wt: 381.47
InChI Key: OLEYEHACUNRQMS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide (CAS# 938954-23-5) is a synthetic small molecule with a molecular formula of C16H19N3O4S2 and a molecular weight of 381.47 g/mol . It features a hybrid pharmacophore structure, incorporating both a 4,5-dimethylthiazole and a morpholinosulfonylbenzamide moiety. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and is found in various bioactive molecules . Similarly, the sulfonamide functional group is a key motif in many compounds with reported biological activities . This specific molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents. The compound is offered with a purity of 90% or greater and is available in various quantities for experimental use, including 1mg, 3mg, 5mg, 10mg, and 20mg options . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-12(2)24-16(17-11)18-15(20)13-4-3-5-14(10-13)25(21,22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEYEHACUNRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced by reacting morpholine with chlorosulfonic acid, followed by neutralization with a base.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the morpholine sulfonyl benzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as outlined below:

Structural Analogues with Thiazole/Benzothiazole Moieties

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity (if reported)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide (Target) 353.4 4,5-dimethylthiazole, morpholine sulfonyl, benzamide Not explicitly stated
3-Acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (, Entry 8) 289.4 4,5-dimethylthiazole, acetamido substituent Not reported
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () 539.7 Benzothiazole, tetrahydrobenzothiophene, morpholine sulfonyl Not reported
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides () Varies Benzyl-substituted thiazole, furamide substituent High anticancer activity

Key Observations:

Substituent Effects: The morpholine sulfonyl group in the target compound and the analog enhances polarity compared to the acetamido group in ’s compound, which may improve solubility but reduce membrane permeability .

Biological Implications: The furamide substituent in ’s compounds correlates with anticancer activity, suggesting that electron-rich aromatic systems adjacent to the thiazole ring may enhance therapeutic efficacy .

Functional Analogues with Varied Heterocycles

  • A-836,339 (): This compound shares the 4,5-dimethylthiazole core but replaces the morpholine sulfonyl group with a tetramethylcyclopropane carboxamide . The cyclopropane ring introduces steric constraints and lipophilicity, which may alter pharmacokinetic profiles compared to the target compound’s sulfonamide .
  • AB-CHFUPYCA (): Similar to A-836,339, this analog features a methoxyethyl group on the thiazole nitrogen, demonstrating how alkyl chain modifications can influence receptor selectivity .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H18N4O2S
  • Molecular Weight: 338.5 g/mol
  • Structure: The compound features a thiazole ring, a morpholine moiety, and a sulfonamide group, contributing to its diverse biological interactions.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with thiazole and morpholine structures have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D Assay
Compound BHCC827 (Lung)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung)0.85 ± 0.052D Assay

These compounds were tested against human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assays, revealing that while they are effective in vitro, their cytotoxicity also affects normal cells like MRC-5 lung fibroblasts .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • DNA Binding: Compounds with similar structures have been shown to bind within the minor groove of DNA, influencing gene expression and cell proliferation .
  • Inhibition of Protein Kinases: Morpholine-containing compounds often act as inhibitors of various protein kinases involved in cancer progression .

Preclinical Studies

In preclinical models, this compound demonstrated significant efficacy in reducing tumor growth when administered in appropriate dosages. For example:

  • Study Design: Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Results: A dose-dependent reduction in tumor volume was observed, suggesting effective antitumor activity.

Clinical Implications

While the compound shows promise in preclinical studies, further clinical evaluation is necessary to assess its safety and efficacy in humans. The potential for dose-limiting toxicities remains a concern due to observed cytotoxic effects on normal cells .

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